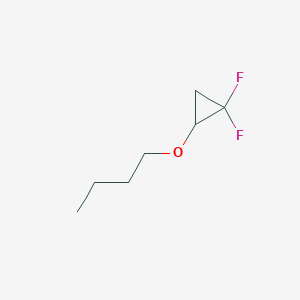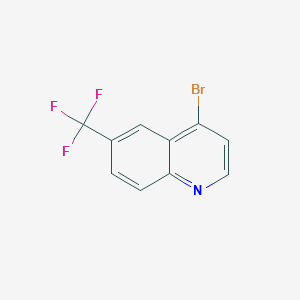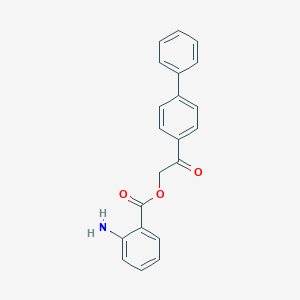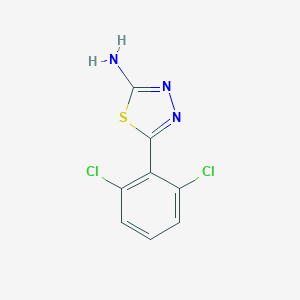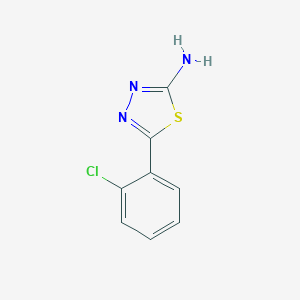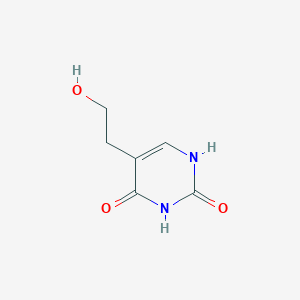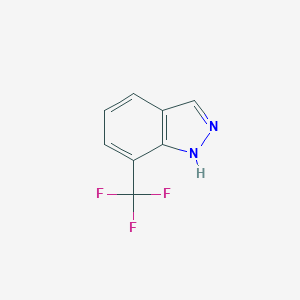
7-(Trifluoromethyl)-1H-indazole
Übersicht
Beschreibung
Trifluoromethyl compounds are known for their abundance in many pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has seen enormous growth in recent years. The process often involves the use of transition metals and a variety of reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is often analyzed using various techniques such as vibrational spectra and normal coordinate analysis .Chemical Reactions Analysis
Trifluoromethyl compounds are often involved in transition metal-mediated reactions. These reactions often involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds are often analyzed using various techniques. These properties often include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count .Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group, which is present in “7-(Trifluoromethyl)-1H-indazole”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “7-(Trifluoromethyl)-1H-indazole” could potentially be used in the development of new drugs.
Treatment of Migraines
Compounds containing the trifluoromethyl group have been used in the development of drugs for the treatment of migraines . These drugs work by blocking the action of a neurotransmitter involved in pain sensation .
Cancer Research
Trifluoromethyl-containing compounds have been used in cancer research . For example, Alpelisib, a drug that contains a trifluoromethyl group, is used in the treatment of certain types of cancer . It works by inhibiting a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Synthesis of Coordination Complexes
“7-(Trifluoromethyl)-1H-indazole” can be used in the synthesis of coordination complexes . These complexes exhibit excellent fluorescence properties , making them useful in various scientific research applications.
Development of Fluorescent Probes
The fluorescence properties of coordination complexes synthesized from “7-(Trifluoromethyl)-1H-indazole” can be utilized in the development of fluorescent probes . These probes can be used in various fields, including biochemistry and molecular biology, for the detection and visualization of specific components or processes.
Research in Electronics
The unique properties of organo-fluorine compounds, such as “7-(Trifluoromethyl)-1H-indazole”, make them useful in the field of electronics . They can be used in the development of new materials with improved electronic properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1H-indazole | |
CAS RN |
885694-00-8 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?
A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


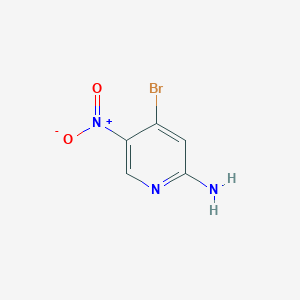
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

